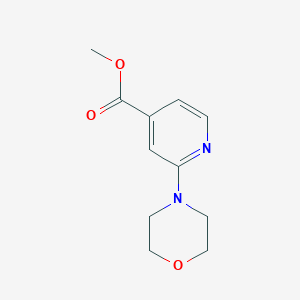
2-(4-Morpholinyl)-pyridine-4-carboxylic acid methyl ester
描述
2-(4-Morpholinyl)-pyridine-4-carboxylic acid methyl ester, or 2-MPCA, is a small molecule that has been studied extensively in the scientific research community. It is an ester of the carboxylic acid 4-morpholinylpyridine and has been used in a variety of applications, including as a model compound in biochemical and physiological studies. 2-MPCA has been found to have a number of interesting properties, such as the ability to bind to certain proteins and interact with other molecules.
科学研究应用
Electrochemical Fluorination
The electrochemical fluorination of nitrogen-containing carboxylic acids, including derivatives like methyl esters of cyclic amino-group substituted carboxylic acids, has been studied for producing perfluoroacid fluorides and other cleavage products. This process, applied to compounds with morpholino groups, shows the potential for synthesizing fluorinated compounds without the formation of cyclized by-products, highlighting its utility in creating fluorinated derivatives for various applications (Abe et al., 1990).
Diastereoselective Synthesis
In the presence of zinc chloride, diastereoselective synthesis involving morpholine and other amines with methyl propiolate and aromatic aldehydes leads to functionalized tetrahydropyrimidin-2-thiones. This process demonstrates the versatility of morpholine derivatives in synthesizing complex heterocyclic compounds with satisfactory yields and good diastereoselectivity, which is significant for developing compounds with potential biological activities (Zhenming Liu et al., 2014).
Synthesis and Biological Activity
Morpholine and its derivatives have been utilized in the synthesis of methyl-3-acyl-6-amino-4-aryl-5-cyano-4H-pyrano-2-carboxylates, demonstrating antimicrobial, analgesic, and antipyretic activities. These findings indicate the potential of morpholine-containing compounds in the development of new therapeutic agents (Максим Андреевич Марьясов et al., 2016).
Prodrug Development for Topical Drug Delivery
Novel morpholinyl esters have been synthesized and evaluated as potential prodrugs for naproxen, aimed at improving topical drug delivery. This research shows the application of morpholine derivatives in enhancing the solubility and permeation of therapeutic agents through the skin, offering a promising strategy for developing more effective topical formulations (J. Rautio et al., 2000).
Peptidomimetic Chemistry
Enantiopure Fmoc-protected morpholine-3-carboxylic acid has been synthesized for use in peptidomimetic chemistry, demonstrating the utility of morpholine derivatives in the synthesis of complex peptide-based structures. This work highlights the importance of morpholine and its derivatives in the development of novel peptidomimetics for various biomedical applications (Filippo Sladojevich et al., 2007).
Organocatalytic Synthesis
Morpholine derivatives have been employed in the organocatalytic synthesis of spiro[pyrrolidin-3,3'-oxindoles], compounds with significant biological activities. This approach facilitates the rapid synthesis of these derivatives with high enantiopurity and structural diversity, underscoring the role of morpholine in advancing synthetic methodologies for medicinal chemistry (Xiao-Hua Chen et al., 2009).
属性
IUPAC Name |
methyl 2-morpholin-4-ylpyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-15-11(14)9-2-3-12-10(8-9)13-4-6-16-7-5-13/h2-3,8H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXPMPHNVWDTCCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376254 | |
| Record name | Methyl 2-(morpholin-4-yl)pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Morpholinyl)-pyridine-4-carboxylic acid methyl ester | |
CAS RN |
262296-00-4 | |
| Record name | Methyl 2-(morpholin-4-yl)pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

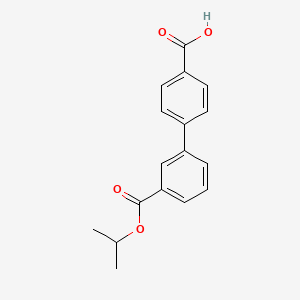
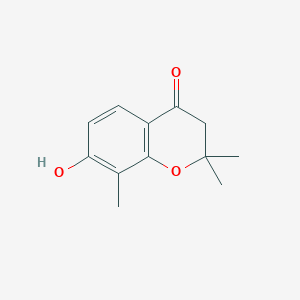
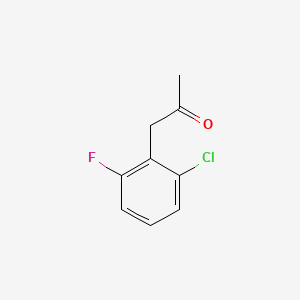
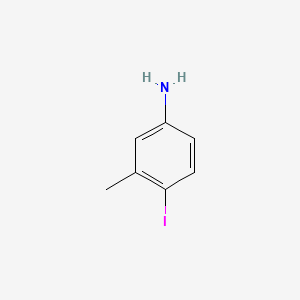
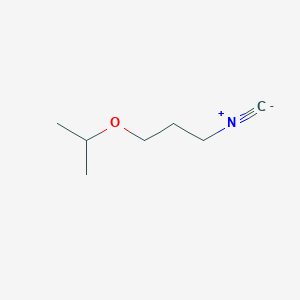

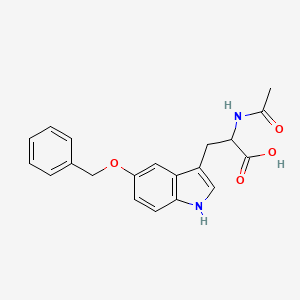
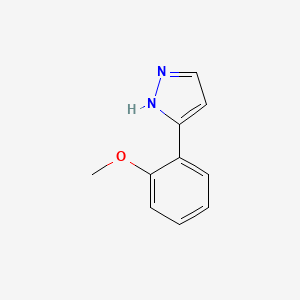

![2-Oxaspiro[4.5]decane-1,3-dione](/img/structure/B1597672.png)
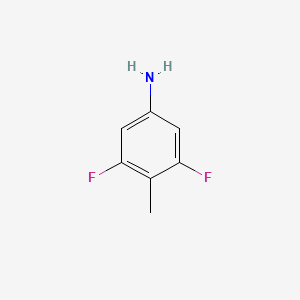

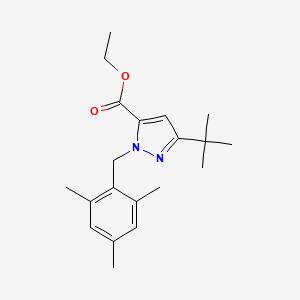
![4-[3,3-Bis(2-methoxyethyl)ureido]benzenesulfonyl chloride](/img/structure/B1597679.png)